molecular formula C18H19ClN2O3S B11530544 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11530544
M. Wt: 378.9 g/mol
InChI Key: KPNAOIDXMOVWAQ-UDWIEESQSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 3-[(4-chlorophenyl)sulfanyl]propanoic acid . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 2,5-dimethoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide is unique due to its specific structural features, such as the combination of a chlorophenyl group, a sulfanyl linkage, and a dimethoxyphenyl moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19ClN2O3S/c1-23-15-5-8-17(24-2)13(11-15)12-20-21-18(22)9-10-25-16-6-3-14(19)4-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b20-12+

InChI Key

KPNAOIDXMOVWAQ-UDWIEESQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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